molecular formula C7H4FNO3S B1587229 4-Fluorobenzenesulfonyl isocyanate CAS No. 3895-25-8

4-Fluorobenzenesulfonyl isocyanate

Cat. No.: B1587229
CAS No.: 3895-25-8
M. Wt: 201.18 g/mol
InChI Key: FHMRJRSOWRCSKA-UHFFFAOYSA-N
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Description

4-Fluorobenzenesulfonyl isocyanate is an organic compound with the molecular formula C₇H₄FNO₃S. It is a white crystalline solid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and is often used as a reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluorobenzenesulfonyl isocyanate can be synthesized through the reaction of 4-fluorobenzenesulfonyl chloride with potassium cyanate. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the desired isocyanate product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of automated reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The process may also involve purification steps such as recrystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzenesulfonyl isocyanate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The compound reacts with nucleophiles such as amines and alcohols to form sulfonylureas and sulfonylcarbamates, respectively.

    Addition Reactions: It can react with water to form 4-fluorobenzenesulfonamide and carbon dioxide.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes to form cyclic sulfonylureas.

Common Reagents and Conditions

    Amines: React with this compound to form sulfonylureas under mild conditions.

    Alcohols: React to form sulfonylcarbamates, typically in the presence of a base such as triethylamine.

    Water: Reacts to form 4-fluorobenzenesulfonamide and carbon dioxide, usually under ambient conditions.

Major Products Formed

    Sulfonylureas: Formed from the reaction with amines.

    Sulfonylcarbamates: Formed from the reaction with alcohols.

    4-Fluorobenzenesulfonamide: Formed from the reaction with water.

Scientific Research Applications

4-Fluorobenzenesulfonyl isocyanate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-fluorobenzenesulfonyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and water. This reactivity is due to the partial positive charge on the carbon atom of the isocyanate group, which attracts nucleophiles and facilitates the formation of new covalent bonds .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonyl isocyanate
  • 4-Chlorobenzenesulfonyl isocyanate
  • 4-Trifluoromethylbenzenesulfonyl isocyanate
  • 3,5-Bis(trifluoromethyl)benzenesulfonyl isocyanate

Uniqueness

4-Fluorobenzenesulfonyl isocyanate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This fluorine atom can influence the reactivity and stability of the compound, making it particularly useful in specific synthetic applications where other sulfonyl isocyanates may not be as effective .

Properties

IUPAC Name

4-fluoro-N-(oxomethylidene)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO3S/c8-6-1-3-7(4-2-6)13(11,12)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMRJRSOWRCSKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369872
Record name 4-Fluorobenzenesulfonyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3895-25-8
Record name 4-Fluorobenzenesulfonyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluorobenzenesulfonyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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